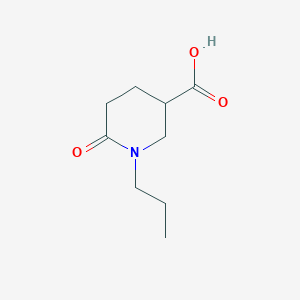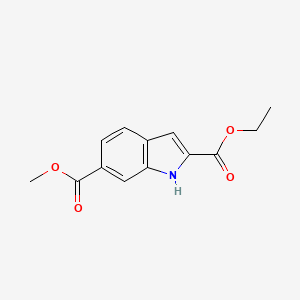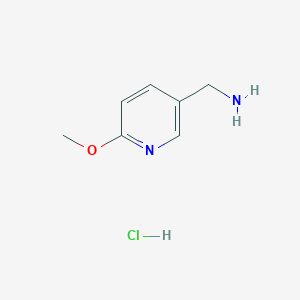![molecular formula C6H5BrN4OS B1418147 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol CAS No. 54346-35-9](/img/structure/B1418147.png)
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Descripción general
Descripción
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a heterocyclic compound with the molecular formula C6H5BrN4OS and a molecular weight of 261.10 g/mol . This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a][1,3,5]triazin-4-ol core substituted with a bromine atom and a methylthio group.
Métodos De Preparación
The synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole and triazine derivatives.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.
Análisis De Reacciones Químicas
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methylthio substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol include:
8-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol: Similar structure but with a chlorine atom instead of bromine.
8-Bromo-2-(ethylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol: Similar structure but with an ethylthio group instead of methylthio.
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4OS/c1-13-5-9-4-3(7)2-8-11(4)6(12)10-5/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIVPDBUPYGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326603 | |
| Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-35-9 | |
| Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)





